molecular formula C23H17NO2 B12603395 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione CAS No. 917918-53-7

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione

Cat. No.: B12603395
CAS No.: 917918-53-7
M. Wt: 339.4 g/mol
InChI Key: FDWBRKXJXDCKEO-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that features both indole and phenalene structures

Preparation Methods

The synthesis of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethylindole with a phenalene derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of dyes, pigments, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined indole and phenalene structures, which confer distinct chemical properties and potential for diverse applications.

Biological Activity

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione, also known by its CAS number 71428072, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H17NO2
  • Molecular Weight : 339.387 g/mol
  • Density : 1.222 g/cm³
  • Boiling Point : 419.1 °C at 760 mmHg
  • LogP : 3.90490

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.

Minimum Inhibitory Concentration (MIC) Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 259233.90
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300<1.00
Staphylococcus epidermidis ATCC 122287.80
Escherichia coli (Gram-negative)Inactive

These results indicate a strong efficacy against MRSA, a significant pathogen in clinical settings due to its resistance to multiple antibiotics .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans.

Minimum Fungicidal Concentration (MFC) Results

Fungal StrainMFC (µg/mL)
Candida albicans7.80

The antifungal activity suggests potential therapeutic applications in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results indicated significant antiproliferative activity.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (lung cancer)<10
HeLa (cervical cancer)<10
MCF7 (breast cancer)<10

The compound demonstrated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, indicating selective cytotoxicity .

Molecular docking studies suggest that the compound binds effectively to specific targets involved in bacterial and fungal growth inhibition. The interaction with long RSH proteins and mycobacterial synthetases indicates a mechanism that may disrupt essential cellular processes in pathogens .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on MRSA :
    • Researchers found that the compound significantly inhibited MRSA growth at concentrations as low as 0.98 µg/mL. This study emphasizes its potential as a novel antibacterial agent against resistant strains .
  • Antifungal Evaluation :
    • In another study focusing on antifungal activity, the compound showed promising results against Candida albicans, with a MFC indicating effective fungicidal action .

Properties

CAS No.

917918-53-7

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3

InChI Key

FDWBRKXJXDCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C

Origin of Product

United States

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